molecular formula C6H9NO2 B13331868 (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B13331868
M. Wt: 127.14 g/mol
InChI Key: GYTBAEBRVTVWKQ-WDSKDSINSA-N
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Description

(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and contains both hydroxyl and nitrile functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxy-2H-pyran-3-one.

    Reduction: The carbonyl group of 4-hydroxy-2H-pyran-3-one is reduced to form the corresponding alcohol.

    Nitrile Introduction: The hydroxyl group is then converted to a nitrile group using reagents like cyanogen bromide (BrCN) under basic conditions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of biocatalysts for chiral resolution is also common in industrial processes to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxotetrahydro-2H-pyran-3-carbonitrile.

    Reduction: Formation of 4-hydroxytetrahydro-2H-pyran-3-amine.

    Substitution: Formation of 4-halotetrahydro-2H-pyran-3-carbonitrile.

Scientific Research Applications

(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile: Differing only in the stereochemistry at the 4th position.

    4-Hydroxytetrahydro-2H-pyran-3-one: Lacks the nitrile group.

    4-Hydroxytetrahydro-2H-pyran-3-amine: Contains an amine group instead of a nitrile group.

Uniqueness

(3S,4S)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3S,4S)-4-hydroxyoxane-3-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m0/s1

InChI Key

GYTBAEBRVTVWKQ-WDSKDSINSA-N

Isomeric SMILES

C1COC[C@@H]([C@H]1O)C#N

Canonical SMILES

C1COCC(C1O)C#N

Origin of Product

United States

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